Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
“Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . Various methods have been developed for the synthesis of substituted piperidines . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The piperidine moiety is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse, given the presence of multiple functional groups. The piperidine moiety in the compound can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is utilized in the synthesis of new heterocyclic compounds with potential antimicrobial activities. For instance, a study demonstrated the synthesis of various sulfonamide derivatives and evaluated their antimicrobial potential, highlighting the versatility of this compound in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
In vitro Metabolism and Toxicology
- The compound has been studied for its role in the in vitro metabolism of synthetic cannabinoid receptor agonists. This research is crucial for understanding the metabolic fate and potential drug interactions of such compounds (Richter et al., 2022).
Inhibitory Activity on Adhesion Molecules
- Research has also explored its derivatives for their inhibitory activity on adhesion molecules, which is crucial in various inflammatory and immune responses. A study on piperidine carboxylic acid derivatives highlighted their potential in inhibiting neutrophil migration and leukocyte accumulation, showing therapeutic effects in arthritis models (Kaneko et al., 2004).
Role in Organic Synthesis
- The compound plays a significant role in organic synthesis. For example, its derivatives have been used in the one-pot, multi-component synthesis of novel compounds, showcasing its utility as a catalyst and reactant in organic chemistry (Al-Bogami, 2013).
Anticancer and Antimicrobial Docking Studies
- Its derivatives have been synthesized and analyzed for antimicrobial and anticancer activities. These studies include molecular docking analyses to understand how these compounds interact with specific biological targets (Okasha et al., 2022).
Antimicrobial Agents in Agriculture
- Derivatives of this compound have been evaluated for their antimicrobial efficacy against pathogens affecting agricultural crops, like tomatoes. Such studies are vital for developing new agricultural chemicals (Vinaya et al., 2009).
Future Directions
The future directions for research on “Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate” could include further exploration of its synthesis methods, investigation of its pharmacological applications, and evaluation of its potential as a drug molecule . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, which also contains a piperidine moiety, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to cell proliferation and differentiation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the inhibition of cell proliferation and differentiation .
Properties
IUPAC Name |
methyl 4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-10-2-3-14(12-20)25-16-11-18-8-9-19-16/h4-9,11,14H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJBGRKBZEEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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